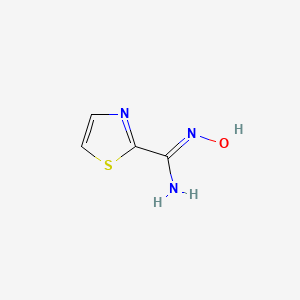
3,5-Dichloro-2,4-difluorobenzamide
説明
3,5-Dichloro-2,4-difluorobenzamide, commonly referred to as DCDFB, is an organic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of other compounds and can be used for a variety of purposes in the lab. It is a colorless, odorless, and crystalline solid at room temperature. DCDFB has been used in a variety of biochemical and physiological studies, and its mechanism of action has been studied in detail.
作用機序
DCDFB is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes by binding to them and preventing them from binding to their substrates. This inhibition of cytochrome P450 enzymes can lead to changes in the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
DCDFB has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds in the body. It has also been shown to have an effect on the expression of certain genes in the body, which can lead to changes in the expression of proteins in the body.
実験室実験の利点と制限
The use of DCDFB in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it is also easy to use and handle in the lab. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are also some limitations to its use in the lab. DCDFB is a relatively toxic compound, and it should be handled with caution in the lab. Additionally, it is a relatively reactive compound, and it can react with other compounds in the lab, potentially leading to unwanted side reactions.
将来の方向性
The potential future directions for DCDFB are numerous. It could be used in the development of new drugs and other compounds, as well as in the study of the metabolism of drugs and other compounds in the body. Additionally, it could be used in the development of new methods for the synthesis of other compounds, as well as in the development of new methods for the analysis of compounds in the lab. Finally, it could be used in the development of new methods for the detection and quantification of compounds in the body.
科学的研究の応用
DCDFB has a wide range of applications in scientific research. It is used as a building block in the synthesis of other compounds, such as drugs, dyes, and pesticides. It is also used as a reagent in various biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the metabolism of drugs in the body.
特性
IUPAC Name |
3,5-dichloro-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBUPSZMGQWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)



![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)
